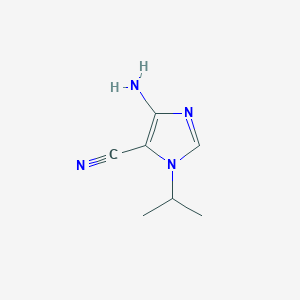
(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a phenyl group and a tosyl group, as well as an ester linkage to 2-aminopropanoate. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a tosylated pyrrole derivative with a phenyl-substituted aldehyde, followed by esterification with (S)-2-aminopropanoic acid. The reaction conditions often include the use of
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-5-phenylpyrrol-3-yl] (2S)-2-aminopropanoate |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-13-17(26-20(23)15(2)21)12-19(22)16-6-4-3-5-7-16/h3-13,15H,21H2,1-2H3/t15-/m0/s1 |
InChI Key |
CUFFVPUCTTYRAB-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)OC(=O)[C@H](C)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)OC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


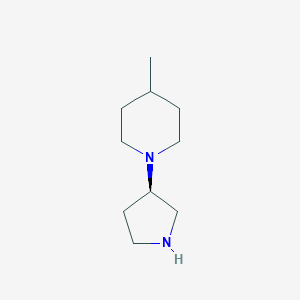

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
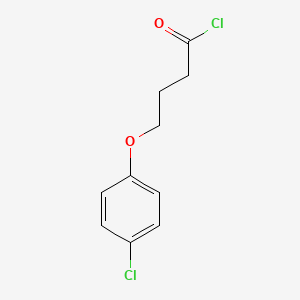
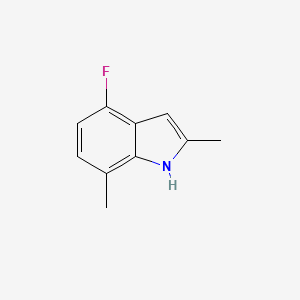
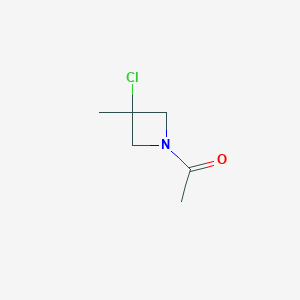

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)
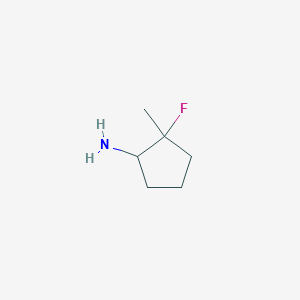

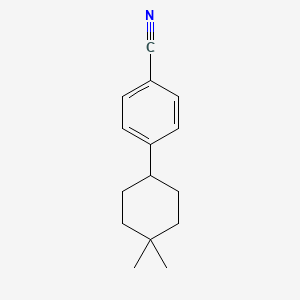
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
